2-{(Z)-1-[5-(2-Fluorophenyl)-2-furyl]methylidene}-8-methyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one
Overview
Description
2-{(Z)-1-[5-(2-Fluorophenyl)-2-furyl]methylidene}-8-methyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one is a complex organic compound with a unique structure that combines a fluorophenyl group, a furan ring, and a thiazolo-benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[5-(2-Fluorophenyl)-2-furyl]methylidene}-8-methyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one typically involves multiple steps, starting with the preparation of the thiazolo-benzimidazole core. This core is often synthesized through a cyclization reaction involving a benzimidazole derivative and a thiazole precursor. The fluorophenyl-furan moiety is then introduced through a condensation reaction, using appropriate reagents and catalysts to ensure the formation of the desired Z-isomer.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-1-[5-(2-Fluorophenyl)-2-furyl]methylidene}-8-methyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{(Z)-1-[5-(2-Fluorophenyl)-2-furyl]methylidene}-8-methyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease processes.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{(Z)-1-[5-(2-Fluorophenyl)-2-furyl]methylidene}-8-methyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties, used in oral hygiene products.
Domiphen bromide: Another antimicrobial agent, often used in combination with other drugs to enhance their efficacy.
Uniqueness
What sets 2-{(Z)-1-[5-(2-Fluorophenyl)-2-furyl]methylidene}-8-methyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one apart is its unique combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
(2Z)-2-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-5-methyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O2S/c1-12-5-4-8-16-19(12)23-21-24(16)20(25)18(27-21)11-13-9-10-17(26-13)14-6-2-3-7-15(14)22/h2-11H,1H3/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZYZFNGHBDWFX-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5F)SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5F)/SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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